![molecular formula C7H16Cl2N2 B2500598 6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride CAS No. 1980054-22-5](/img/structure/B2500598.png)
6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride
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Overview
Description
“6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride” is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 . It is an off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-2,6-diazaspiro[3.4]octane dihydrochloride . The InChI code is 1S/C7H14N2.2ClH/c1-9-5-7(6-9)2-3-8-4-7;;/h8H,2-6H2,1H3;2*1H .Physical And Chemical Properties Analysis
This compound is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Antitubercular Applications
“6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride” has been used in the development of a potent Nitrofuran Antitubercular Lead . A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . The in vitro inhibitory activities of the synthesized compounds were assessed against Mycobacterium tuberculosis H37Rv . As a result, a remarkably potent antitubercular lead displaying a minimal inhibitory concentration of 0.016 μg/mL was identified .
Sigma-1 Receptor Antagonists
“6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride” has been used in the development of potent sigma-1 receptor antagonists . These antagonists have shown to enhance the antinociceptive effect of morphine and rescue morphine tolerance .
Future Directions
A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block, exploring diverse variants of the molecular periphery, including various azole substituents . This suggests potential future directions for the development of new compounds using “6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride” as a building block.
Mechanism of Action
Target of Action
The target of a drug is typically a protein within the body that the drug binds to in order to elicit a biological response. This could be a receptor, enzyme, or transporter protein. The drug’s effect can be either to enhance or inhibit the function of the target protein .
Mode of Action
This refers to how a drug interacts with its target. For example, a drug might block a receptor (antagonist), mimic a natural ligand of the receptor (agonist), or enhance the action of a natural ligand (positive allosteric modulator) .
Biochemical Pathways
These are sequences of chemical reactions that occur within a cell. A drug can affect a biochemical pathway by altering the activity of one or more enzymes within the pathway .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. Factors that can affect pharmacokinetics include the route of administration, the drug’s solubility, the rate of metabolism, and the presence of transport proteins .
Result of Action
This is the observable effect of the drug on the body. It can be therapeutic (desired) or adverse (undesired). The result of action depends on both the drug’s mode of action and its pharmacokinetics .
Action Environment
This refers to the conditions under which a drug is used. Factors such as diet, age, sex, disease state, and genetic makeup can influence a drug’s efficacy and safety .
properties
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-3-2-7(6-9)4-8-5-7;;/h8H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBNAXUEZUSVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride |
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